2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol is an organic compound characterized by the presence of a dichloromethoxyphenyl group attached to a sulfanyl-methylbutanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloro-4-methoxyphenol and 3-methylbutan-1-ol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by the addition of a sulfanyl group using a suitable thiol reagent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-4-methoxyphenol: A precursor in the synthesis of the target compound.
3-Methylbutan-1-ol: Another precursor used in the synthesis.
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-2-ol: A structural isomer with similar properties.
Uniqueness
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88062-51-5 |
---|---|
Molecular Formula |
C12H16Cl2O2S |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-(2,3-dichloro-4-methoxyphenyl)sulfanyl-3-methylbutan-1-ol |
InChI |
InChI=1S/C12H16Cl2O2S/c1-7(2)10(6-15)17-9-5-4-8(16-3)11(13)12(9)14/h4-5,7,10,15H,6H2,1-3H3 |
InChI Key |
KLQANONTHGEXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)SC1=C(C(=C(C=C1)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.